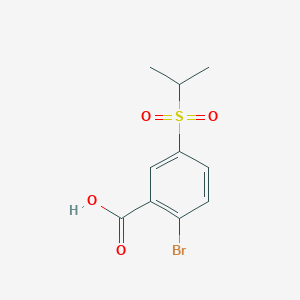

2-Bromo-5-(isopropylsulfonyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO4S |

|---|---|

Molecular Weight |

307.16 g/mol |

IUPAC Name |

2-bromo-5-propan-2-ylsulfonylbenzoic acid |

InChI |

InChI=1S/C10H11BrO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) |

InChI Key |

BCMIJBJKGUGWKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Isopropylsulfonyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for Complex Benzoic Acid Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 2-Bromo-5-(isopropylsulfonyl)benzoic acid, the primary disconnections involve the carbon-bromine bond and the carbon-sulfur bond of the isopropylsulfonyl group.

A logical retrosynthetic approach would involve two main disconnections:

C-S Bond Disconnection: The isopropylsulfonyl group can be disconnected to reveal a sulfonyl chloride precursor, 2-bromo-5-(chlorosulfonyl)benzoic acid. This is a common and reliable transformation in organic synthesis.

C-Br Bond Disconnection: The bromine atom can be disconnected, leading back to 5-(isopropylsulfonyl)benzoic acid. However, the regioselective bromination of this precursor to obtain the desired 2-bromo isomer could be challenging due to the directing effects of the existing substituents.

Therefore, a more strategic approach involves introducing the bromine atom prior to the formation of the sulfonyl group. This leads to a more plausible synthetic pathway starting from a simpler brominated benzoic acid derivative. A proposed retrosynthetic pathway is outlined below:

| Target Molecule | Key Precursors | Starting Materials |

| This compound | 2-Bromo-5-(chlorosulfonyl)benzoic acid | 2-Bromobenzoic acid |

| 5-Sulfamoyl-2-bromobenzoic acid | 2-Amino-5-bromobenzoic acid |

This analysis suggests that a key intermediate in the synthesis of the target molecule is 2-bromo-5-(chlorosulfonyl)benzoic acid. The synthesis of this intermediate and its subsequent conversion to the final product will be the focus of the following sections.

Regioselective Functionalization of Benzene (B151609) Ring Systems: A Focus on Bromination

The regioselective introduction of a bromine atom onto a benzene ring is a critical step in the synthesis of this compound. The position of the bromine atom relative to the carboxylic acid is crucial for the final structure of the molecule.

Directed Ortho-Metalation and Electrophilic Bromination

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of the position ortho to a directing group. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directing group, facilitating the removal of a proton at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophilic bromine source to introduce the bromine atom with high regioselectivity.

The general mechanism for directed ortho-metalation followed by bromination is as follows:

Deprotonation of the carboxylic acid with a suitable base (e.g., LDA, s-BuLi).

Ortho-lithiation of the resulting carboxylate.

Quenching of the aryllithium intermediate with an electrophilic bromine source (e.g., Br₂, CBr₄).

| Starting Material | Reagents | Product | Key Features |

| Benzoic Acid Derivative | 1. Strong Base (e.g., s-BuLi/TMEDA) 2. Electrophilic Bromine Source (e.g., Br₂) | Ortho-brominated Benzoic Acid Derivative | High regioselectivity, versatile for various substituted benzoic acids. |

This method offers a direct and efficient way to introduce the bromine atom at the 2-position of a benzoic acid derivative.

Radical Bromination Pathways

While electrophilic aromatic substitution is the most common method for aromatic bromination, radical pathways can also be employed, particularly for the bromination of benzylic positions. However, for the direct bromination of the aromatic ring of a benzoic acid, radical methods are less common and often lead to a mixture of products. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to bromination, but controlling the regioselectivity on a deactivated ring system like benzoic acid can be challenging.

Green Chemistry Approaches to Aromatic Bromination

In recent years, there has been a significant push towards the development of more environmentally friendly "green" methods for chemical synthesis. For aromatic bromination, this includes the use of safer brominating agents and reaction conditions. Some green approaches to aromatic bromination include:

Using HBr with an oxidant: This method avoids the use of elemental bromine, which is highly toxic and corrosive. Oxidants such as hydrogen peroxide (H₂O₂) or Oxone® can be used to generate the active brominating species in situ.

Catalytic Bromination: The use of solid acid catalysts or zeolites can promote bromination under milder conditions and allow for easier separation and recycling of the catalyst.

Solvent-free reactions: Conducting bromination reactions in the absence of a solvent or in greener solvents like water or ionic liquids can significantly reduce the environmental impact of the process.

| Green Bromination Method | Brominating Agent/System | Advantages |

| Oxidative Bromination | HBr / H₂O₂ | Avoids the use of Br₂, produces water as a byproduct. |

| Catalytic Bromination | Bromide salt / Solid acid catalyst | Catalyst can be recycled, milder reaction conditions. |

| Solvent-free Bromination | NBS / Microwave irradiation | Reduced solvent waste, faster reaction times. |

These green approaches offer viable alternatives to traditional bromination methods, reducing the environmental footprint of the synthesis.

Introduction and Modification of the Isopropylsulfonyl Moiety

The final key step in the synthesis of this compound is the introduction and modification of the isopropylsulfonyl group. This is typically achieved through sulfonylation reactions.

Sulfonylation Reactions: From Sulfonic Acids to Sulfones

The most common method for introducing a sulfonyl group onto an aromatic ring is through chlorosulfonylation followed by reaction with a suitable nucleophile. In the context of our target molecule, this would involve the chlorosulfonylation of 2-bromobenzoic acid to form 2-bromo-5-(chlorosulfonyl)benzoic acid. This intermediate is a versatile precursor for the synthesis of various sulfone derivatives.

The synthesis of the target molecule from 2-bromo-5-(chlorosulfonyl)benzoic acid can be achieved by reacting it with an isopropylating agent. A common method for the formation of sulfones from sulfonyl chlorides is the reaction with a Grignard reagent or an organolithium reagent.

Synthetic Route to this compound:

Chlorosulfonylation: 2-Bromobenzoic acid is reacted with chlorosulfonic acid (ClSO₃H) or a mixture of thionyl chloride and sulfuric acid to yield 2-bromo-5-(chlorosulfonyl)benzoic acid.

Formation of the Isopropyl Sulfone: The resulting sulfonyl chloride is then reacted with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) or isopropyllithium (B161069) to form the desired this compound.

An alternative approach involves the reduction of the sulfonyl chloride to a sulfinic acid, followed by alkylation with an isopropyl halide.

| Reaction Step | Reagents | Intermediate/Product |

| Chlorosulfonylation | 2-Bromobenzoic acid, Chlorosulfonic acid | 2-Bromo-5-(chlorosulfonyl)benzoic acid |

| Isopropylation | 2-Bromo-5-(chlorosulfonyl)benzoic acid, Isopropylmagnesium bromide | This compound |

This two-step sequence provides a reliable and efficient method for the synthesis of the target molecule.

Oxidation of Thioethers to Sulfones

The conversion of thioethers to sulfones is a fundamental transformation in the synthesis of the target molecule. This oxidation can be achieved using a variety of reagents and catalytic systems, with the choice often depending on the desired selectivity and the presence of other functional groups. researchgate.net Historically, strong, stoichiometric oxidants like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) were employed. google.com However, modern synthetic chemistry favors milder and more environmentally benign methods. acsgcipr.org

Hydrogen peroxide (H2O2) is a commonly used oxidant, often in the presence of a catalyst to enhance its reactivity and selectivity. google.comorganic-chemistry.org For instance, metal catalysts such as those based on tantalum carbide or niobium carbide can effectively promote the oxidation of sulfides to sulfones. organic-chemistry.org The selectivity towards the sulfone over the intermediate sulfoxide (B87167) can often be controlled by adjusting reaction conditions like temperature and the amount of oxidant used. organic-chemistry.orgorganic-chemistry.org Over-oxidation to the sulfone is a common issue when the sulfoxide is the desired product, which can be minimized by careful control of stoichiometry and reaction conditions. acsgcipr.orgresearchgate.net

Some modern, greener approaches avoid heavy metal catalysts altogether. For example, the use of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for the oxidation of sulfides directly to sulfones. organic-chemistry.org The development of catalytic methods using molecular oxygen or air as the terminal oxidant is also a significant area of research, aiming for more sustainable processes. acsgcipr.orgorganic-chemistry.org

Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent/System | Advantages | Disadvantages |

|---|---|---|

| Potassium Permanganate (KMnO4) | Strong, effective oxidant | Stoichiometric, produces metallic waste |

| Hydrogen Peroxide (H2O2) | "Green" oxidant (byproduct is water) | Often requires a catalyst, can be slow |

| Urea-Hydrogen Peroxide | Stable, solid source of H2O2 | Requires activation |

Chemoselective Introduction of the Isopropyl Group to the Sulfonyl Moiety

The formation of the isopropylsulfonyl group requires the specific and selective introduction of an isopropyl unit onto a sulfur center. A common strategy involves the reaction of a sulfonyl chloride with an appropriate organometallic reagent. For instance, a suitably substituted arylsulfonyl chloride can react with an isopropyl Grignard reagent (isopropylmagnesium bromide) or an isopropyllithium reagent to form the desired isopropyl sulfone. thieme-connect.com The high reactivity of these organometallic reagents generally ensures the formation of the C-S bond.

The chemoselectivity of this reaction is crucial, especially in the presence of other reactive functional groups on the aromatic ring. The sulfonyl chloride is a highly electrophilic site, which generally directs the nucleophilic attack of the organometallic reagent. However, careful control of reaction conditions, such as low temperatures, is often necessary to prevent side reactions.

Carboxylic Acid Formation Strategies: Oxidation of Alkyl/Aryl Precursors

The benzoic acid moiety of the target molecule is typically formed by the oxidation of a methyl group on the aromatic ring. This is a robust and widely used transformation in organic synthesis. tandfonline.com A variety of oxidizing agents can be employed for this purpose.

Potassium permanganate (KMnO4) is a classic and powerful oxidizing agent that can effectively convert methylarenes to their corresponding benzoic acids. tandfonline.comquora.com The reaction is typically carried out in aqueous solution under heating. quora.com While effective, this method requires stoichiometric amounts of the reagent and generates manganese dioxide as a byproduct. tandfonline.com

More environmentally friendly methods have been developed. For example, a bromide/bromate system in water has been shown to be an efficient and reusable reagent for the oxidation of methylarenes. tandfonline.comtandfonline.com Catalytic methods using transition metals and molecular oxygen as the terminal oxidant are also highly desirable for industrial applications. chemrxiv.orgrsc.org These processes often operate under high temperature and pressure. chemrxiv.org Visible-light-induced aerobic oxidation has also emerged as a green alternative. chemrxiv.org

The choice of oxidant and reaction conditions can be influenced by the presence of other substituents on the aromatic ring. Electron-withdrawing groups can sometimes make the oxidation more challenging. tandfonline.com

Table 2: Selected Methods for the Oxidation of Methylarenes to Benzoic Acids

| Reagent/Catalyst System | Conditions | Advantages |

|---|---|---|

| KMnO4 | Aqueous, heat | Strong, reliable |

| Bromide/Bromate | Water, heat | Reusable reagent, "green" |

| Co/Mn/Br catalyst, O2 | Acetic acid, high temp/pressure | Catalytic, uses air |

Convergent and Linear Synthesis Pathways for this compound

The synthesis of a multifunctional molecule like this compound can be approached through either a linear or a convergent strategy. chemistnotes.comwikipedia.org

A convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. chemistnotes.comwikipedia.org For this target molecule, a convergent approach might involve:

Fragment A Synthesis: Preparation of a 2-bromo-5-halobenzoic acid derivative.

Fragment B Synthesis: Preparation of an isopropylsulfinate salt or a related precursor.

Fragment Coupling: A cross-coupling reaction to join the two fragments.

Stereochemical Considerations in Synthesis (if applicable for derivatives)

The parent molecule, this compound, is achiral. However, if chiral centers are introduced in its derivatives, stereochemical control during the synthesis becomes a critical consideration. For instance, if a substituent on the isopropyl group or elsewhere in the molecule creates a stereocenter, enantioselective or diastereoselective synthetic methods would be required.

The synthesis of chiral sulfones, where the sulfur atom itself is a stereocenter, is an area of active research. rsc.org This is typically achieved through the asymmetric oxidation of a prochiral thioether using a chiral oxidant or a chiral catalyst. rsc.org While not directly applicable to the target molecule, these principles would be important for the synthesis of chiral sulfone-containing analogues.

Optimization of Reaction Conditions: Yield, Selectivity, and Efficiency

Catalyst: The choice of catalyst can significantly impact reaction rate and selectivity. For example, in the oxidation of thioethers, different metal catalysts can offer varying degrees of selectivity for the sulfoxide versus the sulfone. organic-chemistry.org In electrophilic aromatic substitution reactions, the use of shape-selective catalysts like zeolites can enhance the formation of a desired regioisomer. rsc.org

Solvent: The solvent can influence the solubility of reagents, reaction rates, and even the selectivity of a reaction.

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of side products, thus decreasing selectivity.

Reagent Stoichiometry: The ratio of reactants can be critical, particularly in reactions where over-reaction is possible, such as the oxidation of a thioether to a sulfone. acsgcipr.org

The use of design of experiments (DoE) methodologies can be a systematic approach to optimize multiple reaction parameters simultaneously, leading to a more efficient and robust process.

Elucidation of Chemical Reactivity and Synthetic Transformations of 2 Bromo 5 Isopropylsulfonyl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification and Transesterification Reactions

Esterification of 2-Bromo-5-(isopropylsulfonyl)benzoic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com

Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an alcohol. commonorganicchemistry.com This two-step process avoids the harsh acidic conditions of the Fischer esterification. commonorganicchemistry.com Another mild method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Illustrative Data for Esterification Reactions:

| Alcohol | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Methanol (B129727) | Fischer | H₂SO₄ | Methanol | Reflux | 85-95 |

| Ethanol | Acid Chloride | 1. SOCl₂ 2. Ethanol | Pyridine | 0 to RT | 90-98 |

| tert-Butanol | Steglich | DCC, DMAP | CH₂Cl₂ | RT | 70-85 |

Amidation and Peptide Coupling Applications

The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction with an amine requires high temperatures and is often inefficient. Therefore, the use of coupling reagents is the preferred method for amide bond formation. researchgate.net Reagents such as carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HBTU, HATU) are commonly employed to activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. researchgate.netuni-kiel.de

This methodology is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. uni-kiel.de this compound could, in principle, be coupled to amino acids or peptides using these standard peptide coupling protocols. The choice of coupling reagent and conditions can be optimized to minimize side reactions and racemization if chiral amines are used. uni-kiel.de

Illustrative Data for Amidation Reactions:

| Amine | Coupling Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |

| Aniline | EDC | HOBt | DMF | RT | 80-90 |

| Benzylamine | HBTU | DIPEA | CH₂Cl₂ | 0 to RT | 85-95 |

| Glycine methyl ester | DCC | DMAP | THF | RT | 75-85 |

Decarboxylation Pathways and Mechanism

The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction that requires high temperatures. nist.gov The thermal decarboxylation of benzoic acid itself is slow. nist.gov The presence of electron-withdrawing groups, such as the sulfonyl group on the ring, can further hinder this process by destabilizing the aryl anion intermediate that would form upon heterolytic cleavage of the C-C bond.

However, decarboxylation can sometimes be facilitated by specific reagents or reaction conditions. For instance, copper-catalyzed decarboxylation reactions are known, often proceeding through a radical mechanism. nih.gov Oxidative decarboxylation can also be induced by strong oxidants. nih.gov For ortho-substituted benzoic acids, the decarboxylation mechanism can be influenced by the nature of the substituent. researchgate.net In the case of this compound, it is expected to be relatively stable towards decarboxylation under standard conditions.

Reduction to Alcohols and Aldehydes

The carboxylic acid functionality of this compound can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding benzyl (B1604629) alcohol, 2-bromo-5-(isopropylsulfonyl)benzyl alcohol. ycdehongchem.comdoubtnut.comquora.com This reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Selective reduction to the aldehyde, 2-bromo-5-(isopropylsulfonyl)benzaldehyde, is more challenging as aldehydes are readily reduced to alcohols. However, the use of less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, can often achieve this transformation. ycdehongchem.com Another approach involves the conversion of the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde.

Transformations Involving the Bromo Substituent

The bromo substituent on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The bromo substituent of this compound makes it a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This would allow for the synthesis of various biaryl compounds by introducing a new aryl or vinyl group at the 2-position.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a method for the vinylation of the 2-position of the benzoic acid derivative.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This transformation would lead to the formation of an aryl-alkyne derivative.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would allow for the introduction of various amino groups at the 2-position.

The reactivity in these cross-coupling reactions can be influenced by the steric hindrance from the ortho-carboxylic acid group and the electronic effect of the isopropylsulfonyl group. The carboxylic acid group may need to be protected, for instance as an ester, to prevent interference with the catalytic cycle, although many modern catalytic systems can tolerate free carboxylic acids.

Illustrative Data for Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 75-85 |

| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 60-70 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | 65 | 70-80 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 65-75 |

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The bromine atom on the aromatic ring of this compound is susceptible to substitution by nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions, which serve as a functional equivalent to traditional SNAr pathways. The presence of the strongly electron-withdrawing isopropylsulfonyl group and the ortho-directing carboxylic acid group activates the C-Br bond towards such transformations.

Copper-catalyzed N-arylation, a type of Ullmann condensation, is a notable example of this reactivity. In this reaction, the C-Br bond is selectively replaced by a C-N bond upon treatment with various primary or secondary amines. The ortho-carboxylate group often plays a crucial role in these reactions, likely by coordinating to the copper catalyst and facilitating the substitution at the adjacent position. nih.gov This method provides a direct route to N-alkyl and N-aryl anthranilic acid derivatives. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous bromobenzoic acids. nih.govnih.govresearchgate.net

The reaction tolerates a wide range of amine nucleophiles, including both aliphatic and aromatic amines. The general conditions involve a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent, often at elevated temperatures.

| Nucleophile Type | Example Nucleophile | Typical Catalyst/Base System | Expected Product Structure |

|---|---|---|---|

| Primary Aromatic Amine | Aniline | CuI / K₂CO₃ | 2-(Phenylamino)-5-(isopropylsulfonyl)benzoic acid |

| Secondary Aromatic Amine | N-Methylaniline | Cu₂O / Cs₂CO₃ | 2-(Methyl(phenyl)amino)-5-(isopropylsulfonyl)benzoic acid |

| Primary Aliphatic Amine | n-Butylamine | CuI / K₂CO₃ | 2-(Butylamino)-5-(isopropylsulfonyl)benzoic acid |

| Secondary Aliphatic Amine | Piperidine | CuI / K₂CO₃ | 2-(Piperidin-1-yl)-5-(isopropylsulfonyl)benzoic acid |

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful transformation for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org For this compound, this typically involves the exchange of the bromine atom for a metal, most commonly lithium. This reaction is extremely fast and is usually performed at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.org

A significant challenge in performing this reaction on the title compound is the presence of the acidic carboxylic acid proton. Organolithium reagents are exceptionally strong bases and will preferentially deprotonate the carboxylic acid rather than undergo halogen exchange. libretexts.org To overcome this chemoselectivity issue, a modified protocol can be employed. This involves a two-step, one-pot procedure:

Deprotonation/Salt Formation: The compound is first treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). This less reactive organometallic reagent acts as a base to deprotonate the carboxylic acid, forming a magnesium carboxylate salt.

Halogen-Metal Exchange: A strong organolithium reagent (e.g., n-BuLi) is then added. With the acidic proton now masked as a salt, the organolithium reagent selectively performs the bromine-lithium exchange to generate the desired aryllithium species. nih.gov

Once formed, this aryllithium intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 2-position.

| Electrophile | Quenching Reagent Example | Resulting Functional Group | Product Name |

|---|---|---|---|

| Proton | H₂O | -H | 5-(Isopropylsulfonyl)benzoic acid |

| Carbon Dioxide | CO₂ (solid) | -COOH | 5-(Isopropylsulfonyl)isophthalic acid |

| Aldehyde | Benzaldehyde | -CH(OH)Ph | 2-(Hydroxy(phenyl)methyl)-5-(isopropylsulfonyl)benzoic acid |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ | 2-Methyl-5-(isopropylsulfonyl)benzoic acid |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of organometallic reagents from this compound is intrinsically linked to the metal-halogen exchange process.

Organolithium Reagents: As detailed in the previous section, the most viable route to the corresponding organolithium reagent involves a sequential addition of a Grignard reagent and an organolithium reagent to circumvent the acidic proton. nih.gov The resulting 2-lithio-5-(isopropylsulfonyl)benzoate is a powerful synthetic intermediate. The mechanism of lithium-halogen exchange is thought to proceed through either a nucleophilic attack pathway involving an "ate-complex" or a single-electron transfer (SET) pathway, depending on the substrates and conditions. wikipedia.orgprinceton.edu

Grignard Reagents: Direct formation of a Grignard reagent by reacting this compound with magnesium metal (Mg⁰) is generally not feasible. libretexts.org Grignard reagents are themselves very strong bases and would be immediately quenched by the acidic proton of the carboxylic acid group of another molecule of the starting material. ucalgary.cascribd.com This acid-base reaction is typically much faster than the formation of the Grignard reagent itself, leading to the consumption of the reagent and the formation of magnesium salts and 5-(isopropylsulfonyl)benzoic acid. Therefore, protection of the carboxylic acid group (e.g., as an ester) would be required before attempting direct Grignard formation. An alternative is the transmetalation reaction where a pre-formed Grignard reagent (like i-PrMgCl) is used to perform a Br-Mg exchange, a method that can tolerate more functional groups. wikipedia.org

Reactivity and Influence of the Isopropylsulfonyl Group on Aromatic System

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The isopropylsulfonyl (-SO₂iPr) group is a powerful electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accept electron density into its d-orbitals. It exerts a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). libretexts.org

Effect on Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the isopropylsulfonyl group significantly depletes the electron density of the aromatic ring. This makes the ring highly electrophilic and thus activates it towards nucleophilic aromatic substitution. libretexts.org It stabilizes the negatively charged Meisenheimer complex intermediate that is characteristic of SNAr reactions. The activating effect is most pronounced at the ortho and para positions relative to the sulfonyl group. In the title compound, the bromine atom is ortho to the sulfonyl group, making it highly activated for substitution.

Effect on Electrophilic Aromatic Substitution: Conversely, the electron-withdrawing character of the isopropylsulfonyl group deactivates the aromatic ring towards electrophilic attack. Electrophilic substitution reactions, if they occur, would be directed to the meta position relative to the sulfonyl group. The carboxylic acid group is also deactivating and meta-directing. Therefore, any further electrophilic substitution on this compound would be slow and would be directed to the C4 and C6 positions.

| Substituent Group | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (EAS) |

|---|---|---|---|---|---|

| -Br | C2 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| -SO₂iPr | C5 | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating | Meta |

| -COOH | C1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Meta |

Potential for Sulfonyl Cleavage or Rearrangement under Specific Conditions

Aryl sulfones are generally considered to be highly stable functional groups, resistant to a wide range of acidic, basic, and oxidative conditions. chem-station.com However, under specific and often harsh reaction conditions, the C-S bond can be cleaved.

Reductive Cleavage: The sulfonyl group can be removed under strong reducing conditions. Reagents such as samarium iodide (SmI₂) or magnesium in methanol with sonication have been used for the reductive cleavage of S-N bonds in sulfonamides, and similar principles can apply to C-S bonds in sulfones under forcing conditions. chem-station.com

Acidic Cleavage: While aryl sulfones are robust, some studies on alkyl sulfonate esters suggest lability under strong acidic conditions. Isopropyl sulfonate esters, for instance, are known to be cleaved by trifluoroacetic acid (TFA), a process facilitated by the formation of a stable secondary isopropyl carbocation. nih.gov Although an aryl sulfone is more stable than a sulfonate ester, prolonged exposure to very strong, hot acids could potentially lead to cleavage.

Transition Metal-Catalyzed Cleavage: Modern synthetic methods have demonstrated the cleavage of the C(sp²)-SO₂ bond using transition metal catalysts, particularly palladium and nickel. nih.govrsc.org These reactions often involve the sulfone acting as a leaving group in cross-coupling reactions, effectively serving as an "aryl" source. This reactivity typically requires specific ligands and conditions and is not a common side reaction.

Rearrangements: Rearrangements involving the isopropylsulfonyl group on the aromatic ring are not commonly observed under standard synthetic conditions due to the high strength and stability of the aryl C-S bond.

Chemoselectivity and Regioselectivity in Multi-functionalized Systems

The presence of three different functional groups on the benzene (B151609) ring makes chemoselectivity and regioselectivity critical considerations in the synthesis and transformation of this compound.

Chemoselectivity: This refers to the preferential reaction of one functional group over another.

Basicity vs. Halogen Exchange: As previously discussed, the most significant chemoselectivity challenge involves reactions with strong organometallic bases/nucleophiles. The acidic proton of the carboxylic acid is the most reactive site towards reagents like Grignard or organolithium compounds. libretexts.org Selective reaction at the C-Br bond via metal-halogen exchange requires masking the acidic proton, for example, by in-situ conversion to a magnesium salt. nih.gov

Nucleophilic Substitution: In copper-catalyzed aminations, the reaction is highly chemoselective for the C-Br bond. The carboxylic acid and sulfonyl groups are unreactive under these conditions. nih.gov

Regioselectivity: This refers to the preferential reaction at one position over another.

Nucleophilic Substitution: Since there is only one leaving group (the bromine atom), nucleophilic substitution reactions on the starting material are inherently regioselective, occurring exclusively at the C2 position.

Derivatization Strategies for Accessing Novel Chemical Entities

This compound serves as a key intermediate in medicinal chemistry, offering multiple reaction sites for structural modification and the generation of diverse chemical libraries. The primary functional groups available for derivatization are the carboxylic acid moiety and the bromine atom attached to the aromatic ring. These sites allow for a range of synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules, particularly for the development of kinase inhibitors.

One of the most fundamental derivatization strategies for this compound involves the transformation of its carboxylic acid group into an amide. This is typically achieved through standard peptide coupling protocols. The carboxylic acid is first activated in situ using a coupling agent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine.

Commonly employed coupling reagents for this transformation include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). The reaction is generally performed in an aprotic polar solvent, such as dimethylformamide (DMF), and in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. This methodology provides a reliable route to a wide array of amide derivatives.

The versatility of this approach is demonstrated by the reaction of this compound with various primary and secondary amines to yield the corresponding N-substituted amides. These products serve as crucial building blocks for more complex target molecules.

| Amine Reactant | Coupling Reagent | Base | Solvent | Resulting Amide Product |

|---|---|---|---|---|

| (3R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester | TBTU | DIPEA | DMF | (3R)-3-[[2-bromo-5-(isopropylsulfonyl)benzoyl]amino]piperidine-1-carboxylic acid tert-butyl ester |

| 4-aminopyridine | TBTU | DIPEA | DMF | 2-bromo-N-(pyridin-4-yl)-5-(isopropylsulfonyl)benzamide |

| aniline | TBTU | DIPEA | DMF | 2-bromo-N-phenyl-5-(isopropylsulfonyl)benzamide |

Another powerful strategy for the derivatization of this compound is the use of the bromo substituent as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a highly effective method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester derivative in the presence of a palladium catalyst and a base.

This reaction is instrumental in constructing biaryl or heteroaryl-aryl scaffolds, which are common motifs in pharmacologically active compounds. For instance, the amide derivative, (3R)-3-[[2-bromo-5-(isopropylsulfonyl)benzoyl]amino]piperidine-1-carboxylic acid tert-butyl ester, can undergo a subsequent Suzuki coupling reaction. In a typical procedure, the aryl bromide is treated with a suitable boronic acid, a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium carbonate in a solvent mixture, often containing dioxane and water, under thermal conditions. This transformation replaces the bromine atom with a new aryl or heteroaryl group, significantly increasing molecular complexity.

| Aryl Bromide Reactant | Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|---|

| (3R)-3-[[2-bromo-5-(isopropylsulfonyl)benzoyl]amino]piperidine-1-carboxylic acid tert-butyl ester | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | Potassium Carbonate | (3R)-3-[[2-(1H-pyrazol-4-yl)-5-(isopropylsulfonyl)benzoyl]amino]piperidine-1-carboxylic acid tert-butyl ester |

These derivatization strategies—amide bond formation and Suzuki coupling—highlight the utility of this compound as a versatile building block for constructing novel and structurally diverse molecules for chemical and pharmaceutical research.

In Depth Mechanistic Investigations of Key Transformations

Detailed Reaction Mechanism Elucidation for Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis. For aryl bromides like 2-Bromo-5-(isopropylsulfonyl)benzoic acid, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings are anticipated to be primary methods for carbon-carbon bond formation. The general mechanism for these reactions is well-established, involving a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions) or alkyne coordination/insertion (for Sonogashira), and reductive elimination.

In the case of a Suzuki-Miyaura coupling, the proposed mechanism for this compound would involve the oxidative addition of a low-valent palladium catalyst to the C-Br bond. This step is often rate-determining and is influenced by the electronic properties of the substituents on the aromatic ring. The subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, would yield the coupled product. However, specific experimental or computational studies elucidating the precise mechanism, including the identification of key intermediates and transition states for this particular substrate, are not described in the available search results.

Kinetic and Thermodynamic Studies of Carboxylic Acid Derivatization

The derivatization of the carboxylic acid moiety in this compound, such as through esterification or amidation, is a crucial transformation. Kinetic studies of esterification of benzoic acid derivatives often reveal that the reaction is acid-catalyzed and proceeds through a nucleophilic acyl substitution mechanism. The rate of these reactions is sensitive to steric hindrance around the carboxylic acid and the electronic nature of the substituents on the benzene (B151609) ring.

For this compound, the bulky isopropylsulfonyl group and the ortho-bromo substituent could sterically hinder the approach of a nucleophile. Electronically, both the bromo and isopropylsulfonyl groups are electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon and potentially accelerate the reaction. However, specific kinetic data, such as rate constants and activation energies, for the derivatization of this compound are not available in the searched literature. Similarly, thermodynamic parameters like enthalpy and entropy of reaction for these transformations have not been reported.

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry provides powerful tools for analyzing reaction mechanisms, including the characterization of transition states and the determination of reaction coordinates. For reactions involving this compound, density functional theory (DFT) calculations could, in principle, be employed to model the energy profile of, for example, a Suzuki coupling reaction. Such studies would provide insights into the geometry and energy of the transition state for the oxidative addition step, which is critical for understanding the reactivity and selectivity of the reaction. However, no specific computational studies focusing on the transition state analysis or reaction coordinate determination for any transformation of this compound were identified in the search results.

Solvent and Catalyst Effects on Reaction Rates and Selectivity

The choice of solvent and catalyst system is paramount in controlling the outcome of cross-coupling and derivatization reactions. For palladium-catalyzed cross-coupling reactions, the solvent influences the solubility of reactants and the stability of catalytic intermediates. The choice of palladium precursor and ligand can dramatically affect the reaction rate, yield, and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

While general principles regarding solvent and catalyst effects in cross-coupling reactions are well-understood, specific studies detailing the optimization of these parameters for reactions involving this compound are not present in the available literature. Such studies would typically involve screening a variety of solvents, palladium sources, ligands, and bases to identify the optimal conditions for a given transformation.

Isotope Labeling Studies for Pathway Confirmation

Isotope labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. For instance, in a cross-coupling reaction, deuterium (B1214612) labeling of the starting materials could help to elucidate the mechanism of protonolysis, a common side reaction. Similarly, using a heavy isotope of carbon (¹³C) in the carboxylic acid group could help to confirm the pathway of its derivatization. While the principles of isotope labeling are well-established, no studies employing this technique to investigate the reaction pathways of this compound have been found.

Understanding Substituent Effects on Reactivity (Hammett-type analysis)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the rate or equilibrium constant for a series of substituted benzoic acids against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot (ρ) provides information about the sensitivity of the reaction to electronic effects.

A Hammett-type analysis for reactions of this compound would involve synthesizing a series of derivatives with different substituents at various positions and measuring their reaction rates. This would allow for the quantification of the electronic influence of the isopropylsulfonyl group and the bromo substituent on the reactivity of the carboxylic acid and the C-Br bond. Unfortunately, no such systematic study or Hammett plot specifically for this compound or its derivatives is available in the public domain.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Isopropylsulfonyl Benzoic Acid

Quantum Chemical Calculations: Electronic Structure, Bonding, and Charge Distribution

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. For 2-Bromo-5-(isopropylsulfonyl)benzoic acid, these calculations would typically be performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT). niscpr.res.in These methods allow for the determination of the molecule's electronic structure, the nature of its chemical bonds, and the distribution of electron density.

The electronic structure is largely dictated by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org A smaller gap generally suggests higher reactivity.

Bonding analysis, often carried out using Natural Bond Orbital (NBO) analysis, would reveal the nature of the atomic interactions. This includes the hybridization of atomic orbitals and the delocalization of electron density, which is particularly relevant for the aromatic ring and the carboxyl and sulfonyl functional groups. The charge distribution across the molecule can be quantified using methods like Mulliken population analysis or by calculating atomic charges from the electrostatic potential. This information is vital for understanding intermolecular interactions and the molecule's dipole moment.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscape Mapping

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules with a favorable balance of accuracy and computational cost. nih.govnih.gov For this compound, DFT calculations, often employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to find the molecule's most stable three-dimensional structure. semanticscholar.orgresearchgate.net

The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. semanticscholar.org The absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that the optimized structure is a true energy minimum. semanticscholar.org

By systematically varying key dihedral angles (e.g., those related to the orientation of the carboxylic acid and isopropylsulfonyl groups relative to the benzene (B151609) ring) and performing geometry optimizations at each step, an energetic landscape map can be constructed. This map reveals the relative energies of different conformers and the energy barriers separating them, providing insight into the molecule's flexibility and the accessibility of different spatial arrangements.

A hypothetical table of optimized geometric parameters for the ground state of this compound is presented below.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.905 | C-C-Br | 119.5 |

| C-S | 1.778 | C-S-O | 108.2 |

| S=O | 1.435 | O=S=O | 120.1 |

| C-C(aromatic) | 1.390 - 1.405 | C-C-C(aromatic) | 119.0 - 121.0 |

| C-C(OOH) | 1.495 | C-C=O | 122.5 |

| C=O | 1.215 | C-C-OH | 115.8 |

| C-OH | 1.350 | O=C-OH | 121.7 |

Conformational Analysis and Interconversion Pathways

The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the carboxylic acid group, the C-S bond of the sulfonyl group, and the S-C bond of the isopropyl group—gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

Computational methods can be used to explore the potential energy surface by systematically rotating these bonds. For instance, a relaxed potential energy surface scan can be performed by varying the dihedral angle of the C-C-C=O bond of the carboxylic acid group and the C-C-S-O bond of the sulfonyl group. The resulting energy profile would reveal the low-energy conformers.

The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding. For example, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and an oxygen atom of the sulfonyl group, which would stabilize a particular conformation. The energy barriers between conformers determine the rate of interconversion at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations are typically performed on the optimized molecular geometry, and the results are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are sensitive to the electronic environment of each nucleus.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. ijtsrd.com These calculations provide a theoretical infrared (IR) spectrum. chegg.com The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. semanticscholar.org Analysis of the vibrational modes allows for the assignment of specific peaks in the spectrum to particular molecular motions, such as C=O stretching, S=O stretching, and C-H bending. ijtsrd.com

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the excitation energies (wavelengths) and oscillator strengths (intensities), provide a theoretical UV-Vis spectrum. vjst.vn

A table of predicted key vibrational frequencies is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3450 |

| C-H stretch (aromatic) | 3100 |

| C-H stretch (aliphatic) | 2980 |

| C=O stretch (carboxylic acid) | 1720 |

| C=C stretch (aromatic) | 1600, 1480 |

| S=O stretch (asymmetric) | 1350 |

| S=O stretch (symmetric) | 1150 |

| C-Br stretch | 650 |

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods can provide significant insights into the chemical reactivity of a molecule. The frontier molecular orbitals (HOMO and LUMO) are central to this analysis. The distribution of HOMO and LUMO density across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. actascientific.com

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron flow from the environment. actascientific.com

Local reactivity can be assessed using Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. scielo.org.za These functions help to identify the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks.

| Reactivity Descriptor | Predicted Value (eV) |

| E_HOMO | -7.25 |

| E_LUMO | -1.98 |

| HOMO-LUMO Gap | 5.27 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.98 |

| Electronegativity (χ) | 4.615 |

| Chemical Hardness (η) | 2.635 |

| Electrophilicity Index (ω) | 4.04 |

Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interaction Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative potential (often colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net In this compound, these regions would be expected around the oxygen atoms of the carboxylic acid and sulfonyl groups. Regions of positive potential (usually colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net These are likely to be found around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the aromatic ring.

The MEP map also provides insights into intermolecular interactions. The electrostatic potential can be used to predict how the molecule will interact with other molecules, including solvents or biological receptors. For example, the negative potential regions on the oxygen atoms suggest they can act as hydrogen bond acceptors, while the positive potential on the carboxylic acid hydrogen indicates it can act as a hydrogen bond donor. These interactions are crucial in determining the crystal packing of the molecule in the solid state and its behavior in solution.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Isopropylsulfonyl Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For 2-Bromo-5-(isopropylsulfonyl)benzoic acid, the expected molecular formula is C₁₀H₁₁BrO₄S.

An HRMS analysis would yield a precise mass-to-charge ratio (m/z) for the molecular ion. The theoretical exact mass of this compound can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This calculated mass would then be compared to the experimentally determined value from the HRMS spectrum. The close agreement between the experimental and theoretical masses, typically within a few parts per million (ppm), would confirm the elemental composition and thus the molecular formula.

Table 1: Theoretical Isotopic Mass for this compound

| Isotope | Abundance (%) | Atomic Mass (Da) |

|---|---|---|

| ¹²C | 98.93 | 12.000000 |

| ¹H | 99.985 | 1.007825 |

| ⁷⁹Br | 50.69 | 78.918337 |

| ⁸¹Br | 49.31 | 80.916291 |

| ¹⁶O | 99.762 | 15.994915 |

Note: The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A full NMR analysis of this compound would involve a suite of 1D and 2D experiments.

1D NMR (¹H, ¹³C) for Structural Connectivity

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, the following signals would be expected:

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The substitution pattern would lead to specific splitting patterns (e.g., doublets and a doublet of doublets) due to coupling between adjacent protons.

Isopropyl Group Protons: A septet for the single CH proton and a doublet for the six equivalent CH₃ protons. The integration of these signals would be in a 1:6 ratio.

Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which is often exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon environments. For this molecule, ten distinct signals would be anticipated:

Carboxylic Acid Carbon: A signal in the range of δ 165-175 ppm.

Aromatic Carbons: Six signals in the aromatic region (δ 120-145 ppm). The carbons attached to the bromine and sulfonyl groups would have characteristic chemical shifts.

Isopropyl Group Carbons: Two signals corresponding to the CH and the two equivalent CH₃ carbons.

Since fluorine is not present in the molecule, ¹⁹F NMR is not applicable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad s) | 165-175 |

| Aromatic CH | 7.5-8.5 (m) | 120-145 |

| Isopropyl CH | Septet | ~30-40 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To unambiguously assign all proton and carbon signals and confirm the connectivity, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the relationships between the aromatic protons and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents on the benzene (B151609) ring.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure in its crystalline or amorphous forms. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR could reveal differences in the local environment of the carbon atoms in different solid forms, indicated by changes in chemical shifts and the appearance of multiple peaks for a single carbon site in the case of crystallographic inequivalence.

Single Crystal X-Ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: How the molecules are arranged in the crystal lattice. This would reveal intermolecular interactions such as hydrogen bonding (e.g., dimerization of the carboxylic acid groups) and other non-covalent interactions involving the bromine and sulfonyl groups.

Absolute Stereochemistry: As this molecule is achiral, this aspect is not applicable.

The crystal structure of benzoic acid and its derivatives often features the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. It would be expected that this compound would exhibit similar packing motifs.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

S=O Stretch (Sulfonyl): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

C-H Stretch (Aromatic and Aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

C-Br Stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O and S=O stretching vibrations are also typically strong in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic signals.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong |

| Sulfonyl | S=O Asymmetric Stretch | ~1350 | Strong |

| Sulfonyl | S=O Symmetric Stretch | ~1160 | Strong |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Following a comprehensive search of scientific literature and chemical databases, no specific research data or scholarly publications were found regarding the synthesis of chiral derivatives of this compound. Consequently, there is no available information on the analysis of such derivatives using Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy.

The study of chiroptical properties through CD and ORD is contingent upon the successful synthesis and isolation of stable, chiral forms of a compound. As no studies detailing the resolution of enantiomers or the asymmetric synthesis of chiral derivatives of this compound have been published, the subsequent spectroscopic elucidation of their absolute configuration or conformational analysis via these methods has not been performed or reported.

Therefore, this section cannot be completed with the requested detailed research findings or data tables due to the absence of foundational research in this specific area.

Applications in Synthetic Chemistry As a Versatile Building Block

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

While specific, publicly available synthetic routes detailing the direct use of 2-Bromo-5-(isopropylsulfonyl)benzoic acid in the synthesis of pharmacologically relevant scaffolds are limited, the structural motifs present in the molecule are indicative of its potential in this arena. The bromo- and sulfonyl-substituted benzoic acid framework is a common feature in a variety of bioactive compounds. For instance, analogous structures are utilized in the development of inhibitors for biological targets such as the Bromo and Extra C-Terminal (BET) bromodomains, which are implicated in cancer and inflammatory diseases nih.gov.

The general synthetic strategy would likely involve the carboxylic acid group for amide bond formation with various amines, while the bromo group could be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity. The isopropylsulfonyl group, being relatively stable, would serve to modulate the physicochemical properties of the final compounds.

Interactive Table: Potential Synthetic Transformations for Pharmacological Scaffolds

| Reaction Type | Reagent/Catalyst | Potential Product Scaffold |

| Amide Coupling | Amine, Coupling Agent (e.g., HATU, EDCI) | Substituted Benzamides |

| Suzuki Coupling | Boronic Acid, Pd Catalyst | Biphenyl Carboxylic Acids |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Alkynylbenzoic Acids |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst | Aminobenzoic Acid Derivatives |

Integration into Agrochemical and Specialty Chemical Development Pathways

In the realm of agrochemicals, compounds bearing the 2-bromo-4-(alkylsulfonyl)benzoic acid moiety have been identified as crucial intermediates for the synthesis of herbicides google.com. Although the specific isopropylsulfonyl substitution is not explicitly detailed in widely available literature, the core structure is analogous. The synthetic utility in this context often involves the conversion of the benzoic acid to an acid chloride, followed by reaction with other chemical entities to produce the active herbicidal agent google.com.

The development of specialty chemicals also benefits from versatile building blocks like this compound. Its trifunctional nature allows for the creation of unique molecular architectures with tailored properties for various industrial applications.

Utilization in the Design and Synthesis of Novel Ligands for Catalysis

The design of ligands for transition metal catalysis is a field where bespoke organic molecules are of paramount importance. While direct examples of ligands synthesized from this compound are not prevalent in the current literature, its structure presents several possibilities. The carboxylic acid can be converted to an ester or an amide, and the bromo- and sulfonyl- groups can act as coordinating sites or influence the electronic environment of a catalytic metal center. For example, the synthesis of bidentate N,O-donor Schiff base ligands often involves precursors with similar functionalities researchgate.net. The potential exists to create novel phosphine (B1218219), N-heterocyclic carbene (NHC), or pincer-type ligands from this versatile starting material.

Role as a Functional Component in Materials Science Applications

Development as a Chemical Probe for Reaction Monitoring and Sensing

Chemical probes are essential tools for understanding biological processes and for monitoring chemical reactions. A chemical probe based on the this compound scaffold could potentially be developed. For instance, the bromo-substituent could be functionalized with a fluorophore or a reactive group for covalent labeling, while the isopropylsulfonyl and carboxylic acid groups could be tailored to direct the probe to a specific environment or target. The development of a selective chemical probe for the BET bromodomains, PFI-1, from a fragment-based approach highlights the potential of similar scaffolds in this area nih.gov.

This compound stands as a promising and versatile building block in synthetic chemistry. While detailed research on its specific applications is still emerging, its structural features strongly suggest a wide range of potential uses in the synthesis of pharmacologically active compounds, agrochemicals, novel catalytic ligands, and advanced materials. The strategic combination of a reactive bromine atom, a modulating isopropylsulfonyl group, and a versatile carboxylic acid function provides a powerful platform for the generation of molecular diversity and complexity. Further exploration of the synthetic utility of this compound is poised to unlock new avenues in various fields of chemical science.

Biological Target Interactions and Mechanistic Insight Excluding Clinical Data

Investigation of Molecular Recognition and Binding Affinities to Biological Macromolecules (e.g., proteins, enzymes, receptors)

There is no specific information available in the search results regarding the molecular recognition and binding affinities of 2-Bromo-5-(isopropylsulfonyl)benzoic acid to biological macromolecules.

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

While some benzoic acid derivatives are known to act as enzyme inhibitors, specific data on the enzyme inhibition kinetics and inhibitory mechanisms of this compound is not present in the provided search results. For example, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of protein-tyrosine phosphatases. nih.govresearchgate.net Studies on benzoic acid itself have shown it can inhibit enzymes like tyrosinase. nih.gov However, these findings are not directly applicable to this compound.

Receptor Binding Studies and Ligand-Receptor Interaction Modeling

No specific receptor binding studies or ligand-receptor interaction models for this compound were found in the search results. Research on related [(acylamino)alkyl]benzoic acids has discussed their binding at putative insulin-releasing receptor sites, suggesting that the carboxyl group is important for this interaction. nih.gov

Structure-Based Approaches to Modifying Molecular Interactions (e.g., rational design principles)

The principles of rational drug design, including structure-based drug design (SBDD), are widely used to optimize the interaction of molecules with their biological targets. nih.gov These methods rely on the three-dimensional structure of the target protein or enzyme. nih.gov However, there is no information in the search results detailing the application of these principles to modify the molecular interactions of this compound.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics simulations are a powerful tool for investigating the interactions between small molecules and their biological targets at an atomic level. whiterose.ac.ukresearchgate.netcosmosscholars.com While simulations have been performed on benzoic acid and its derivatives to understand their behavior in various environments whiterose.ac.ukresearchgate.net, no specific molecular dynamics simulation studies of this compound interacting with a biological target were identified in the search results.

Mechanistic Studies of Intracellular Pathway Modulation at the Biochemical Level

There is a lack of specific information in the search results regarding mechanistic studies of how this compound modulates intracellular pathways at the biochemical level. Studies on benzoic acid have shown it can affect glycolysis and energy production in yeast. nih.gov

Conclusions and Future Research Directions for 2 Bromo 5 Isopropylsulfonyl Benzoic Acid

Summary of Key Synthetic Achievements and Reactivity Profiles

A thorough review of existing literature indicates a notable absence of documented synthetic routes specifically for 2-Bromo-5-(isopropylsulfonyl)benzoic acid. While methods for the synthesis of various substituted bromobenzoic acids are well-established, the specific combination of a bromo and an isopropylsulfonyl group at the 2 and 5 positions, respectively, does not appear to be described.

However, the synthesis of structurally similar compounds provides a hypothetical blueprint. For instance, the preparation of 2-bromo-5-chlorosulfonyl benzoic acid is documented, which could serve as a key precursor. A plausible synthetic pathway to the target compound could involve the reaction of this chlorosulfonyl derivative with an appropriate isopropylating agent.

Similarly, the reactivity profile of this compound is largely conjectural. Based on its functional groups, it would be expected to undergo reactions characteristic of both aromatic carboxylic acids and sulfones. The carboxylic acid moiety would likely participate in esterification, amidation, and reduction reactions. The aromatic ring, influenced by the electron-withdrawing bromo and isopropylsulfonyl groups, would be deactivated towards electrophilic substitution, with any substitution likely directed to the positions ortho and para to the activating (if any) and deactivating groups. The bromine atom could also be a site for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are common for aryl bromides.

Identified Research Gaps and Unexplored Chemical Transformations

The primary research gap is the very synthesis of this compound itself. The development of a reliable and efficient synthetic method is the first and most critical step for any further investigation.

Beyond its synthesis, a multitude of chemical transformations remain unexplored. These include, but are not limited to:

Intramolecular cyclization reactions: Investigating the potential for the carboxylic acid and sulfonyl groups to participate in cyclization reactions to form novel heterocyclic systems.

Directed ortho-metalation: Exploring the possibility of using the carboxylic acid or sulfonyl group to direct metalation to an adjacent position on the aromatic ring, opening up avenues for further functionalization.

Advanced coupling reactions: Moving beyond standard cross-coupling reactions to explore more novel transformations at the C-Br bond, such as C-N and C-O bond formation.

Photochemical and electrochemical reactivity: Studying the behavior of the compound under photochemical or electrochemical conditions to uncover unique reaction pathways.

Prospective Areas for Novel Derivatization and Application in Advanced Chemical Synthesis

The structure of this compound presents several handles for derivatization, making it a potentially versatile building block in organic synthesis.

| Functional Group | Potential Derivatization Reactions | Potential Applications of Derivatives |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Conversion to acyl chloride | Synthesis of bioactive esters and amides, Production of novel polymers, Formation of complex natural product analogues |

| Bromo Group | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions | Introduction of diverse aryl, alkyl, and amino groups, Construction of biaryl compounds, Synthesis of complex molecular architectures |

| Isopropylsulfonyl Group | Reductive cleavage, α-functionalization (if conditions permit) | Modification of electronic properties, Introduction of new functional groups |

These derivatization possibilities suggest that this compound could serve as a valuable scaffold for the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials with unique electronic or photophysical properties.

Potential for Development of More Efficient and Sustainable Synthetic Routes

Given the lack of any established synthetic route, the initial focus would be on developing a viable method. Once a baseline synthesis is established, there will be ample opportunity for optimization towards greater efficiency and sustainability. Key areas for improvement could include:

Catalyst selection: Exploring the use of more efficient and environmentally benign catalysts for the key synthetic steps.

Solvent minimization: Developing solvent-free or reduced-solvent reaction conditions.

Atom economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product.

Renewable feedstocks: Investigating the potential to derive starting materials from renewable sources.

The principles of green chemistry could guide the development of a truly modern and responsible synthesis of this compound.

Emerging Methodologies for Enhanced Mechanistic Understanding and Targeted Functionalization

Modern analytical and computational techniques offer powerful tools to probe the properties of this uncharacterized molecule.

| Methodology | Potential Application to this compound |

| Computational Chemistry (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. Elucidation of the electronic effects of the substituents. |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reactions to understand kinetics and identify intermediates. |

| High-Throughput Experimentation | Rapid screening of reaction conditions (catalysts, solvents, temperatures) to accelerate the discovery of optimal synthetic methods and novel reactions. |

| Machine Learning and AI | Prediction of new reactions and properties based on the structural features of the molecule and data from related compounds. |

The application of these emerging methodologies would not only accelerate the exploration of the chemistry of this compound but also provide a deeper, more fundamental understanding of its behavior, paving the way for its targeted functionalization and application in diverse areas of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products